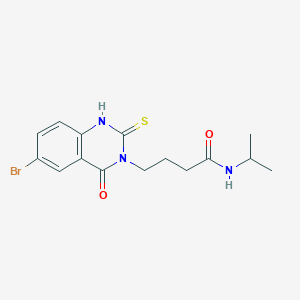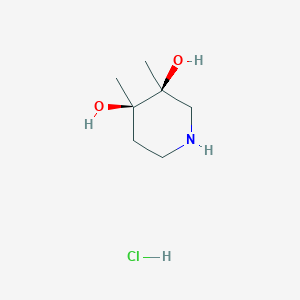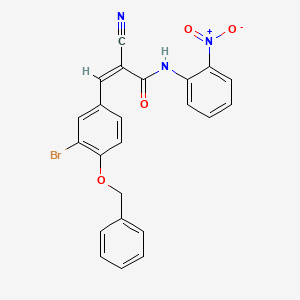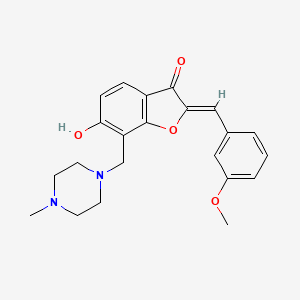![molecular formula C24H23N5O2 B2357715 3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896073-73-7](/img/structure/B2357715.png)
3-benzyl-1,7-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds of this type typically belong to the class of organic compounds known as purines and purine derivatives. They are aromatic heterocyclic compounds containing a purine moiety, which consists of a pyrimidine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions, including the formation of the purine ring system, and the addition of various functional groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of such compounds can involve various pathways, depending on the specific functional groups present in the molecule. For example, alcohols can undergo dehydration or alpha cleavage .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and spectroscopic analysis .Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Anxiolytic/Antidepressant Potential :
- A series of derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and evaluated for their pharmacological properties. In particular, compounds exhibited potent ligand activity for the 5-HT(1A) receptor and showed anxiolytic-like and antidepressant-like activities in mice models. These findings suggest the potential of these compounds for future research in developing new anxiolytic and antidepressant agents (Zagórska et al., 2009).
Receptor Affinity and Selectivity Studies :
- Further studies on arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-diones revealed a spectrum of receptor activities, particularly towards serotoninergic (5-HT1A, 5-HT7) and dopaminergic (D2) receptors. These studies also emphasized the role of substituents in determining receptor affinity and selectivity (Zagórska et al., 2015).
Potential as A3 Adenosine Receptor Antagonists :
- Compounds with a fused ring on the xanthine nucleus, including imidazo[2,1-f]purine-2,4-diones, have shown antagonistic activity towards various adenosine receptors subtypes. Notably, some derivatives were identified as potent and selective A3 adenosine receptor antagonists, suggesting their relevance in therapeutic applications (Baraldi et al., 2005).
Serotonin Transporter Activity and Acid-Base Properties :
- The affinities of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter and their acid-base properties were evaluated. Understanding these properties is crucial for optimizing the pharmacological profile of these compounds (Zagórska et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-4,7-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-15-28-20-21(25-23(28)27(17)14-13-18-9-5-3-6-10-18)26(2)24(31)29(22(20)30)16-19-11-7-4-8-12-19/h3-12,15H,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNBCIRWXWMWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2357632.png)


![N-(5-chloro-2-methoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2357638.png)


![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)
![4-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2357647.png)
![9-(4-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2357648.png)
![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)


![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2357655.png)
